molecular formula C17H19ClN2O2 B6116482 2-(2-CHLORO-5-METHYLPHENOXY)-2-METHYL-N-[(PYRIDIN-2-YL)METHYL]PROPANAMIDE

2-(2-CHLORO-5-METHYLPHENOXY)-2-METHYL-N-[(PYRIDIN-2-YL)METHYL]PROPANAMIDE

Cat. No.: B6116482
M. Wt: 318.8 g/mol
InChI Key: BRKXDBNPVNBKKF-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-methylphenoxy)-2-methyl-N-[(pyridin-2-yl)methyl]propanamide: is an organic compound that features a complex structure with a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-5-methylphenoxy)-2-methyl-N-[(pyridin-2-yl)methyl]propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-chloro-5-methylphenol with 2-bromo-2-methylpropanoic acid in the presence of a base such as potassium carbonate. This reaction forms the intermediate 2-(2-chloro-5-methylphenoxy)-2-methylpropanoic acid.

    Amidation Reaction: The intermediate is then reacted with pyridin-2-ylmethanamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-5-methylphenoxy)-2-methyl-N-[(pyridin-2-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base or catalyst

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(2-chloro-5-methylphenoxy)-2-methyl-N-[(pyridin-2-yl)methyl]propanamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: The compound can be used in studies to understand its interaction with biological systems, including its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 2-(2-chloro-5-methylphenoxy)-2-methyl-N-[(pyridin-2-yl)methyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chloro-5-methylphenoxy)-N-(pyridin-2-ylmethyl)propanamide
  • 2-(2-chloro-5-methylphenoxy)-2-methyl-N-(pyridin-3-ylmethyl)propanamide
  • 2-(2-chloro-5-methylphenoxy)-2-methyl-N-(pyridin-4-ylmethyl)propanamide

Uniqueness

2-(2-chloro-5-methylphenoxy)-2-methyl-N-[(pyridin-2-yl)methyl]propanamide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2-chloro-5-methylphenoxy)-2-methyl-N-(pyridin-2-ylmethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2/c1-12-7-8-14(18)15(10-12)22-17(2,3)16(21)20-11-13-6-4-5-9-19-13/h4-10H,11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKXDBNPVNBKKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OC(C)(C)C(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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